

An In-depth Technical Guide to 2-(Bromomethyl)thiophene

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiolane

Cat. No.: B15323513

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CAS Number: 45438-73-1[1][2][3]

Introduction

2-(Bromomethyl)thiophene, also known as 2-thenyl bromide, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[4] Its thiophene core is a significant pharmacophore, present in numerous FDA-approved drugs, and imparts unique electronic and structural characteristics.[5][6] The presence of a reactive bromomethyl group makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly through carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)thiophene is presented in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C5H5BrS	[1][2]
Molecular Weight	177.06 g/mol	[2]
Appearance	Liquid	[2]
Boiling Point	55 °C at 1.5 mmHg	[2]
Melting Point	-10 °C	[2]
Synonyms	2-Thenyl bromide	[1]

Experimental Protocols: Synthesis of 2-(Bromomethyl)thiophene Derivatives

The synthesis of 2-(bromomethyl)thiophene derivatives is a crucial step in the development of novel therapeutic agents and functional materials. A common and effective method involves the bromination of a methylthiophene precursor.

Synthesis of 2-Bromo-5-(bromomethyl)thiophene

This protocol outlines the synthesis of a doubly functionalized thiophene derivative, which can be a versatile intermediate for further chemical modifications.

Materials:

- 2-Methylthiophene
- N-bromosuccinimide (NBS)
- Carbon tetrachloride (CCl4), dry
- Nitrogen gas
- Standard reflux and distillation apparatus
- Filtration setup



Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1 equivalent, 20.4 mmol) in 9–10 mL of dry carbon tetrachloride.[7]
- Add N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) to the suspension.[7]
- Heat the reaction mixture to reflux and maintain for 4–5 hours.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- Remove the carbon tetrachloride from the filtrate under vacuum.
- Purify the resulting crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene.[7]

Application as a Versatile Building Block in Drug Discovery

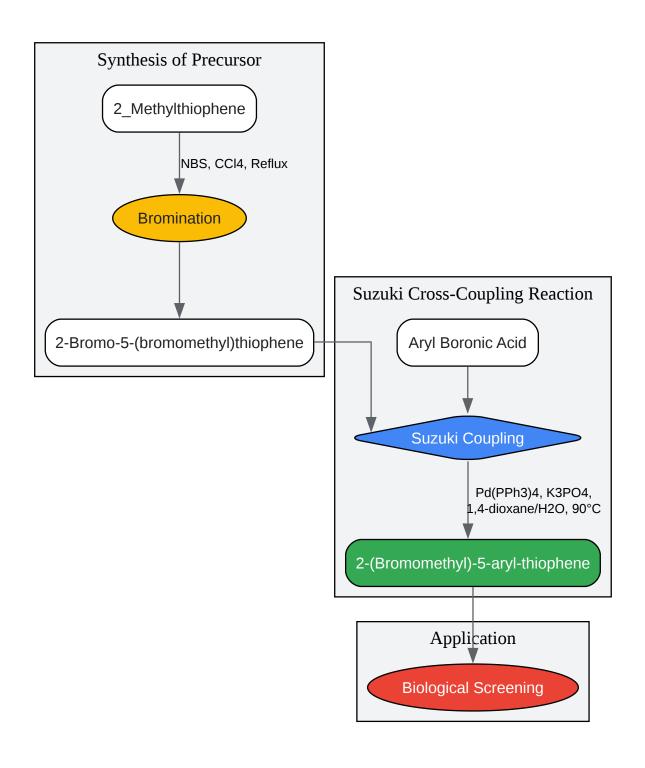
2-(Bromomethyl)thiophene is a cornerstone in the synthesis of complex organic molecules, largely due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. Its thiophene ring system is a bioisostere of the benzene ring and is found in a variety of pharmaceuticals.

One of the most powerful applications of 2-(bromomethyl)thiophene derivatives is in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the thiophene core and a variety of aryl or vinyl groups, enabling the construction of diverse molecular scaffolds for drug discovery.

Workflow for the Synthesis of 2-(Bromomethyl)-5-arylthiophene Derivatives via Suzuki Coupling

The following diagram illustrates the general workflow for the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, a class of compounds with potential antithrombotic and haemolytic activities.[7][8]





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Synthetic workflow for 2-(bromomethyl)-5-aryl-thiophenes.

Detailed Methodology for Suzuki Cross-Coupling



This protocol details the general procedure for the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with an aryl boronic acid.

Materials:

- 2-Bromo-5-(bromomethyl)thiophene (1 equivalent)
- Aryl boronic acid (1.1 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.5 mol%)
- Potassium phosphate (K3PO4) (2 equivalents)
- 1,4-Dioxane
- Water
- · Nitrogen atmosphere

Procedure:

- To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol) and Pd(PPh3)4 (2.5 mol%).[7]
- Purge the vessel with nitrogen gas and add 1,4-dioxane (2.5 mL). Stir the resulting mixture for 30 minutes under a nitrogen atmosphere.[7]
- To the mixture, add the aryl boronic acid (1.1 equivalents, 1.073 mmol), potassium phosphate (2 equivalents, 1.952 mmol), and water (0.625 mL).[7]
- Heat the reaction mixture to 90°C and stir for 12 hours.[7]
- After the reaction is complete, cool the mixture to room temperature.
- The product can then be extracted and purified using standard laboratory techniques such as column chromatography.

Conclusion



2-(Bromomethyl)thiophene is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of the bromomethyl group, especially in robust and reliable reactions like the Suzuki cross-coupling, allow for the creation of a vast library of novel compounds with diverse biological activities. The thiophene moiety itself is a privileged scaffold in medicinal chemistry, and the ability to readily functionalize it through the bromomethyl handle ensures that 2-(bromomethyl)thiophene will remain a key intermediate for researchers and scientists for the foreseeable future.

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